molecular formula C8H12O2 B15323463 rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

Cat. No.: B15323463
M. Wt: 140.18 g/mol
InChI Key: GVFZEYUGMDHNHE-XLPZGREQSA-N
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Description

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol: is a bicyclic compound characterized by its unique oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a [5+2] cycloaddition reaction, where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • rac-(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol
  • rac-(1r,5r)-bicyclo[3.3.1]nonane-3,7-dione
  • bicyclo[3.1.0]hexanes

Uniqueness: rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol is unique due to its specific oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

InChI

InChI=1S/C8H12O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m0/s1

InChI Key

GVFZEYUGMDHNHE-XLPZGREQSA-N

Isomeric SMILES

C1C[C@H]([C@H]2CC=C[C@@H]1O2)O

Canonical SMILES

C1CC(C2CC=CC1O2)O

Origin of Product

United States

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